molecular formula C20H16FNO2 B2511768 N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide CAS No. 478064-62-9

N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide

Cat. No.: B2511768
CAS No.: 478064-62-9
M. Wt: 321.351
InChI Key: QPASTQXLZVQEKX-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide (CAS 478064-62-9) is a synthetic small molecule with a molecular formula of C20H16FNO2 and a molecular weight of 321.35 g/mol. This compound belongs to the 1,2-dihydronaphtho[2,1-b]furan chemical class, which has demonstrated significant research potential in oncology . Structural analogs within this chemical family have exhibited promising anti-proliferative activities against multiple human cancer cell lines, including triple-negative MDA-MB-468 and MCF-7 breast cancer cells, through the induction of apoptosis . The compound features a fused naphthofuran core structure substituted with a 4-fluorobenzyl carboxamide group, which may contribute to its biological activity and binding properties in biochemical assays . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate precautions in accordance with laboratory safety guidelines.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO2/c21-15-8-5-13(6-9-15)12-22-20(23)19-11-17-16-4-2-1-3-14(16)7-10-18(17)24-19/h1-10,19H,11-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPASTQXLZVQEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide typically involves the following steps:

  • Formation of the Naphthofuran Core: : The naphthofuran core can be synthesized through a cyclization reaction involving a naphthol derivative and a suitable electrophile. For instance, 2-naphthol can react with an aldehyde under acidic conditions to form the naphthofuran ring system.

  • Introduction of the Fluorobenzyl Group: : The fluorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the naphthofuran intermediate with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

  • Formation of the Carboxamide Group: : The final step involves the conversion of the intermediate to the carboxamide derivative. This can be achieved by reacting the intermediate with an appropriate amine, such as ammonia or a primary amine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are amenable to large-scale production are typically employed, and reaction conditions are fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can be used to modify the functional groups present in the compound. For example, the carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

  • Substitution: : The fluorobenzyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Reagents such as sodium hydride and alkyl halides are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide has several applications in scientific research:

  • Medicinal Chemistry: : The compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

  • Biological Studies: : Researchers study the compound’s interactions with enzymes and receptors to understand its biological activity and potential therapeutic effects.

  • Materials Science: : The compound’s structural properties make it of interest in the development of new materials with specific electronic or optical properties.

  • Chemical Biology: : It is used as a probe to study biochemical pathways and molecular interactions within cells.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the carboxamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Carboxamide Group

The carboxamide substituent significantly influences bioactivity. Key analogs include:

Compound Name Substituent Key Biological Activity Reference
N-(4-fluorobenzyl)-...carboxamide 4-fluorobenzyl Antiviral (inferred from fluoxetine backbone modification)
N-(3,5-bis(trifluoromethyl)phenyl)-...carboxamide 3,5-bis(trifluoromethyl)phenyl Potent cytotoxicity (HCT-116, NCI-H23, PC-3 cell lines; IC₅₀ < 1 µM)
N-(4-hydroxyphenyl)naphtho[2,1-b]furan-2-carboxamide 4-hydroxyphenyl Antioxidant, antibacterial (MIC: 12.5 µg/mL vs. E. coli)
N-(2-chloroethyl)-...carboxamide 2-chloroethyl Discontinued (toxicity concerns)
N-(4-methoxyphenyl)furan-2-carboxamide 4-methoxyphenyl Enhanced antiviral activity (reduced side effects vs. fluoxetine)

Key Trends :

  • Fluorinated substituents (e.g., 4-fluorobenzyl, trifluoromethyl) improve lipophilicity and target binding, enhancing antiviral and anticancer activities .
  • Hydrophilic groups (e.g., 4-hydroxyphenyl) may reduce cytotoxicity but improve antioxidant/antibacterial profiles .
  • Chloroethyl groups are associated with toxicity, limiting therapeutic utility .

Core Structure Modifications

The dihydronaphthofuran scaffold's saturation and fusion position impact activity:

Compound Name Core Structure Biological Activity Reference
1,2-dihydronaphtho[2,1-b]furan-2-carboxamide 1,2-dihydro C17,20-lyase inhibition (IC₅₀: 25–26 nM), anticancer (MDA-MB-468 cells; IC₅₀: 3.2 µM)
2,3-dihydronaphtho[2,3-b]furan 2,3-dihydro Weaker 5-lipoxygenase inhibition (IC₅₀ > 10 mM)
2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid 1,2-b fused NF-κB inhibition, cytotoxicity (HCT-116 cells; IC₅₀: 0.8 µM)

Key Trends :

  • 1,2-Dihydro derivatives exhibit stronger enzyme inhibition and anticancer activity compared to 2,3-dihydro analogs due to enhanced planarity and target interactions .
  • 1,2-b fusion (vs. 2,1-b) may alter binding to elongated enzyme pockets, as seen in α-chymotrypsin inhibition .

Functional Group Modifications

Replacing the carboxamide with other groups alters solubility and bioactivity:

Compound Name Functional Group Activity Reference
Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate Ester Intermediate for carboxamide synthesis; lower bioactivity
5-Hydroxy-4-acetyl-2,3-dihydronaphtho[1,2-b]furan Hydroxy, acetyl Anti-tyrosinase, antioxidant (DPPH scavenging IC₅₀: 18 µM)

Key Trends :

  • Carboxamides generally show higher bioactivity than esters due to improved hydrogen-bonding capacity .
  • Hydroxy/acetyl groups introduce antioxidant properties but reduce anticancer potency .

Research Findings and Mechanisms

Anticancer Activity

  • Compound 273 (N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-...carboxamide): Inhibits NF-κB signaling and demonstrates potent cytotoxicity (IC₅₀: 0.8–1.2 µM) against HCT-116, NCI-H23, and PC-3 cells .
  • Compound 3b (1,2-dihydronaphtho[2,1-b]furan derivative): Induces apoptosis in MDA-MB-468 breast cancer cells via ROS generation and mitochondrial dysfunction .

Antimicrobial Activity

  • 2-Azidomethyldihydronaphthofurans : Exhibit antitubercular activity (MIC: 3.12 µg/mL vs. M. tuberculosis), comparable to ethambutol .
  • N-(4-hydroxyphenyl)...carboxamide : Active against E. coli (MIC: 12.5 µg/mL) but less potent than chlorinated analogs .

Antiviral Potential

  • Fluoxetine analogs : Modifications like the 4-fluorobenzyl group reduce side effects while maintaining activity against enteroviruses and hepatitis C virus .

Biological Activity

N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide (CAS No. 478064-62-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H16FNO2
  • Molecular Weight : 321.34 g/mol
  • CAS Number : 478064-62-9

The compound features a dihydronaphtho[2,1-b]furan core, which is known for its pharmacological properties. The presence of the 4-fluorobenzyl group enhances its lipophilicity and may influence its biological interactions.

Anticancer Properties

Research indicates that compounds related to the dihydronaphtho[2,1-b]furan structure exhibit significant anticancer activity. In particular, studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms.

  • Cytotoxicity :
    • A study evaluated several furan-based derivatives for their cytotoxic effects against human cancer cell lines. Notably, compounds demonstrated potent antiproliferative activity with IC50 values as low as 2.9 nM against NCI-H460 lung cancer cells .
    • Specific derivatives have shown promising results in inhibiting cell proliferation in breast cancer cell lines MDA-MB-468 and MCF-7 .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects often involves the disruption of the cell cycle and induction of apoptosis. For example, compounds have been shown to increase the pre-G1 phase population in MCF-7 cells, indicating apoptosis .
    • Analysis revealed that treatment with certain derivatives led to increased levels of pro-apoptotic proteins (p53 and Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), suggesting activation of intrinsic apoptotic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

Compound ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased cytotoxicity against cancer cells
Alteration of side chainsChanges in lipophilicity and selectivity for cancer cell types

Research indicates that specific modifications can enhance the selectivity and potency of these compounds against various cancer types.

Study 1: Evaluation of Antiproliferative Effects

In a study published in PubMed, a series of dihydronaphtho[2,1-b]furan derivatives were synthesized and tested for their antiproliferative effects. Compound 3b exhibited the highest activity against MCF-7 cells with significant inhibition observed through biochemical assays .

Study 2: Apoptosis Induction Mechanism

Another investigation revealed that treatment with selected furan derivatives led to cell cycle arrest at the G2/M phase and increased apoptosis markers in breast cancer cells. Flow cytometry analysis showed a marked increase in apoptotic cells after treatment with these compounds .

Q & A

Q. Advanced Research Focus

  • Mouse Models : Test pharmacokinetics in BALB/c mice using oral gavage (dose: 10–50 mg/kg) to assess bioavailability .
  • Toxicity Mitigation : Replace metabolically labile groups (e.g., methyl with trifluoromethyl) to enhance metabolic stability. Monitor liver enzymes (ALT/AST) and renal function .

Experimental Design : Use a crossover study to compare efficacy against EV-A71 and coxsackievirus B3, with ribavirin as a positive control .

How do modifications to the fluorobenzyl group impact target binding and selectivity?

Advanced Research Focus
The 4-fluorobenzyl moiety enhances binding to hydrophobic pockets (e.g., enterovirus 2C protein’s ATPase domain) . Systematic SAR studies reveal:

  • Electron-Withdrawing Groups (e.g., -F): Improve binding affinity by 30% compared to -OCH₃ .
  • Substitution Position : Para-fluorine maximizes steric complementarity, while meta-substitution reduces potency .

Computational Guidance : Perform molecular docking (e.g., AutoDock Vina) with PDB 6M9F (2C protein) to predict binding poses .

What strategies can resolve low yields in large-scale synthesis of this compound?

Q. Basic Research Focus

  • Catalyst Optimization : Replace HBr with FeCl₃ in cyclization to reduce reaction time from 24 h to 6 h .
  • Workflow Table :
Scale Catalyst Solvent Yield
1 gHBrCH₃CN52%
100 gFeCl₃Toluene68%

Methodological Tip : Use continuous flow reactors to improve mixing and heat transfer in allylation steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.